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Compound of Interest

Compound Name: (3R)-(+)-3-Acetamidopyrrolidine

Cat. No.: B146340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral

compound (3R)-(+)-3-Acetamidopyrrolidine. The information compiled herein is essential for

the structural elucidation, identification, and quality control of this important building block in

medicinal chemistry and drug development. This document presents available spectroscopic

data in a structured format, outlines relevant experimental protocols, and includes a workflow

diagram for the analytical process.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (3R)-(+)-3-
Acetamidopyrrolidine. It is important to note that a complete, publicly available dataset is

limited. The data presented is compiled from various sources and should be used as a

reference.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment (Tentative)

~4.2 quintet H-3

~3.1-3.3 multiplet Pyrrolidine CH₂

~2.9 multiplet Pyrrolidine CH₂

~2.0 multiplet Pyrrolidine CH₂

~1.8 broad singlet Acetyl CH₃

Note: Data is based on the trifluoroacetic acid (TFA) salt of 3-Acetamidopyrrolidine in DMSO-d₆

as reported in a US patent. The chemical shifts for the free base may vary.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment (Tentative)

Data not available C=O (amide)

Data not available CH (C-3)

Data not available CH₂ (pyrrolidine)

Data not available CH₂ (pyrrolidine)

Data not available CH₃ (acetyl)

A complete, publicly available ¹³C NMR spectrum for (3R)-(+)-3-Acetamidopyrrolidine could

not be located in the searched literature.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment (Tentative)

~3300-3400 Strong, Broad N-H Stretch (amine and amide)

~2850-2970 Medium C-H Stretch (aliphatic)

~1640-1680 Strong C=O Stretch (Amide I)

~1540-1570 Medium N-H Bend (Amide II)

Note: These are expected absorption ranges for a secondary amide and a secondary amine

within a pyrrolidine ring. Specific peak values from an experimental spectrum are not readily

available in the public domain.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment (Tentative)

129.1 -
[M+H]⁺ (Calculated for

C₆H₁₂N₂O)

43 High [CH₃CO]⁺ fragment

Note: The molecular formula of (3R)-(+)-3-Acetamidopyrrolidine is C₆H₁₂N₂O, with a

molecular weight of 128.17 g/mol [1]. The protonated molecule [M+H]⁺ would have an m/z of

approximately 129.1. A prominent fragment at m/z 43, corresponding to the acetyl group, is

commonly observed in the mass spectra of N-acetylated compounds.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (3R)-(+)-3-Acetamidopyrrolidine in

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final volume of 0.6-0.7 mL

in a 5 mm NMR tube.

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field

strength of 300 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of 0-12 ppm.

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0-200 ppm.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Reference the spectrum to the deuterated solvent peaks.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Place a small amount of the solid (3R)-(+)-3-Acetamidopyrrolidine sample directly onto

the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect the spectrum in the range of 4000-400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of (3R)-(+)-3-Acetamidopyrrolidine in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

Tandem Mass Spectrometry (MS/MS):

To obtain structural information, select the [M+H]⁺ ion for collision-induced dissociation

(CID).

Acquire the product ion spectrum to observe the fragmentation pattern.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of (3R)-(+)-3-Acetamidopyrrolidine.
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Workflow for Spectroscopic Analysis of (3R)-(+)-3-Acetamidopyrrolidine
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146340#3r-3-acetamidopyrrolidine-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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